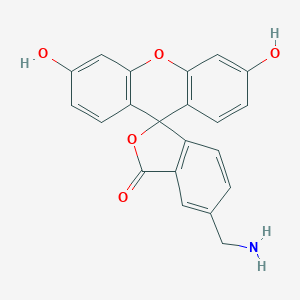
5-(Aminomethyl)fluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)fluorescein, also known as this compound, is a useful research compound. Its molecular formula is C21H15NO5 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for pH Monitoring
5-(Aminomethyl)fluorescein has been utilized as a pH-sensitive probe due to its fluorescence properties that change with pH variations. Studies have shown that fluorescein derivatives can effectively monitor intracellular pH changes, which is crucial for understanding cellular metabolism and function .
- Case Study : A recent study demonstrated the use of a ratiometric probe based on this compound for monitoring pH changes in living cells. The probe exhibited stable fluorescence across a physiological pH range, making it suitable for real-time imaging applications .
Bioconjugation and Labeling
The primary amine group of this compound allows it to be easily conjugated with proteins, antibodies, and other biomolecules. This property is exploited in various labeling applications for fluorescence microscopy and flow cytometry.
- Case Study : Researchers have employed this compound to label proteins in live cells, facilitating the study of protein interactions and localization within cellular compartments .
Detection of Analytes
This compound serves as an effective fluorescent probe for detecting various analytes in biochemical assays. Its high quantum yield and sensitivity make it suitable for applications in fluorescence spectroscopy.
- Case Study : In a recent analytical chemistry study, the compound was used to develop a sensitive assay for detecting specific biomolecules in complex biological samples, demonstrating its potential in clinical diagnostics .
Environmental Monitoring
The compound's fluorescence properties are also leveraged in environmental science for detecting pollutants and monitoring water quality.
- Case Study : A study highlighted the use of this compound as a fluorescent marker for assessing the presence of heavy metals in water samples, showcasing its utility beyond biological applications .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Biological pH Monitoring | Used as a ratiometric probe for intracellular pH measurement | Real-time imaging capabilities |
| Bioconjugation | Coupling with proteins/antibodies for labeling | Enhanced specificity and sensitivity |
| Detection of Analytes | Fluorescent probe for biochemical assays | High sensitivity and quantum yield |
| Environmental Monitoring | Detection of pollutants in water samples | Effective tracking of contaminants |
Propriétés
Numéro CAS |
138588-53-1 |
|---|---|
Formule moléculaire |
C21H15NO5 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H15NO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10,22H2 |
Clé InChI |
FKQRDXNGJULUOJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canonique |
C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Key on ui other cas no. |
138588-53-1 |
Synonymes |
5-(aminomethyl)fluorescein 5-AMFL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















